molecular formula C6H7NO3 B6180716 3-(cyanomethyl)oxetane-3-carboxylic acid CAS No. 2639415-06-6

3-(cyanomethyl)oxetane-3-carboxylic acid

Cat. No. B6180716
CAS RN: 2639415-06-6
M. Wt: 141.1
InChI Key:
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-(cyanomethyl)oxetane-3-carboxylic acid is a chemical compound with the molecular formula C6H7NO3 and a molecular weight of 141.12 . It is a type of oxetane, a class of four-membered cyclic ethers .


Synthesis Analysis

The synthesis of oxetanes, including 3-(cyanomethyl)oxetane-3-carboxylic acid, often involves the formation of an epoxide followed by ring opening . For example, Okuma et al. demonstrated that by increasing the equivalents of trimethyloxosulfonium iodide, the oxetane motif could be accessed from the corresponding carbonyl compound through initial formation of the epoxide followed by ring opening .


Molecular Structure Analysis

The molecular structure of 3-(cyanomethyl)oxetane-3-carboxylic acid includes an oxetane ring, a carboxylic acid group, and a cyanomethyl group . The oxetane ring is a four-membered cyclic ether, which contributes to the compound’s unique properties .


Chemical Reactions Analysis

Oxetanes, including 3-(cyanomethyl)oxetane-3-carboxylic acid, are known to undergo a variety of chemical reactions. For instance, they can participate in ring-opening reactions, such as those catalyzed by trimethyloxosulfonium ylide . They can also undergo reactions with various functional groups, as demonstrated by the synthesis of new azetidine and oxetane amino acid derivatives .

Mechanism of Action

While the specific mechanism of action of 3-(cyanomethyl)oxetane-3-carboxylic acid is not mentioned in the retrieved papers, oxetanes in general have been found to exhibit a number of biological activities . They have been employed to improve drugs’ physicochemical properties, and over a dozen oxetane-containing drugs have progressed to different phases of clinical trials .

Safety and Hazards

While specific safety and hazard information for 3-(cyanomethyl)oxetane-3-carboxylic acid is not available in the retrieved papers, general precautions for handling oxetane-3-carboxylic acid include avoiding dust formation, avoiding breathing mist, gas or vapours, avoiding contact with skin and eye, using personal protective equipment, ensuring adequate ventilation, and removing all sources of ignition .

Future Directions

Oxetanes, including 3-(cyanomethyl)oxetane-3-carboxylic acid, are gaining significant interest in medicinal chemistry as small, polar, and 3-dimensional motifs with potential as isosteres of carbonyl groups . They are being increasingly utilized to improve drugs’ physicochemical properties, and their use in drug discovery is expected to grow exponentially once an oxetane-containing drug gains FDA approval .

properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for 3-(cyanomethyl)oxetane-3-carboxylic acid involves the reaction of a suitable starting material with a cyanomethylating agent, followed by cyclization and carboxylation.", "Starting Materials": [ "3-hydroxypropanenitrile", "2-bromoacetic acid", "Sodium hydride", "Dimethylformamide", "Ethanol", "Water" ], "Reaction": [ "Step 1: 3-hydroxypropanenitrile is reacted with 2-bromoacetic acid in the presence of sodium hydride and dimethylformamide to form 3-(bromomethyl)oxetane.", "Step 2: 3-(bromomethyl)oxetane is treated with sodium cyanide in ethanol to form 3-(cyanomethyl)oxetane.", "Step 3: 3-(cyanomethyl)oxetane is then carboxylated using carbon dioxide in the presence of water and a suitable catalyst to form 3-(cyanomethyl)oxetane-3-carboxylic acid." ] }

CAS RN

2639415-06-6

Molecular Formula

C6H7NO3

Molecular Weight

141.1

Purity

95

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.